molecular formula C8H4F3IN2 B2591490 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2126161-36-0

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2591490
CAS No.: 2126161-36-0
M. Wt: 312.034
InChI Key: IAMHORTUKDTUBJ-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine core

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Future Directions

Trifluoromethylpyridines, including “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its pyrrolo[2,3-c]pyridine core, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHORTUKDTUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-36-0
Record name 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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